molecular formula C13H8BrFO2 B13483303 4-(3-Bromo-2-fluorophenyl)benzoic acid

4-(3-Bromo-2-fluorophenyl)benzoic acid

Cat. No.: B13483303
M. Wt: 295.10 g/mol
InChI Key: CLFQSUIZYNKGJG-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-fluorophenyl)benzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, which is further connected to a benzoic acid moiety. It is used in the synthesis of pharmaceutically significant products, such as d-Amino acid oxidase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-fluorophenyl)benzoic acid can be achieved through various methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, the preparation of similar compounds like 4-bromo-2,5-difluorobenzoic acid involves the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Another method includes the reaction of fluorobenzene with acetyl chloride in the presence of an acylation catalyst, followed by bromination and subsequent reactions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of palladium-mediated coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biaryl intermediates and substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibitors, the compound binds to the active site of the enzyme, thereby inhibiting its activity. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

4-(3-bromo-2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H8BrFO2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)

InChI Key

CLFQSUIZYNKGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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